4-chloro-2-heptylquinoline
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Overview
Description
4-Chloro-2-heptylquinoline is a chemical compound with the molecular formula C16H20ClN. It belongs to the quinoline family, which is known for its diverse biological and pharmacological activities. This compound is characterized by a quinoline core substituted with a chloro group at the 4-position and a heptyl group at the 2-position .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-2-heptylquinoline typically involves the reaction of 2-heptylquinoline with a chlorinating agent. One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of an acid catalyst . The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or acetic acid.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2-heptylquinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it to the corresponding amine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Amine derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chloro-2-heptylquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-chloro-2-heptylquinoline involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit the synthesis of nucleic acids by targeting bacterial DNA gyrase and topoisomerase IV . This leads to the disruption of DNA replication and cell death. In anticancer research, it may induce apoptosis by interfering with cellular signaling pathways .
Comparison with Similar Compounds
4-Chloroquinoline: Lacks the heptyl group, making it less hydrophobic.
2-Heptylquinoline: Lacks the chloro group, affecting its reactivity and biological activity.
Quinoline: The parent compound without any substitutions.
Uniqueness: 4-Chloro-2-heptylquinoline is unique due to the presence of both the chloro and heptyl groups, which confer distinct chemical and biological properties. The chloro group enhances its reactivity in substitution reactions, while the heptyl group increases its hydrophobicity, potentially improving its interaction with biological membranes .
Properties
CAS No. |
71932-12-2 |
---|---|
Molecular Formula |
C16H20ClN |
Molecular Weight |
261.8 |
Purity |
95 |
Origin of Product |
United States |
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